2-Mercapto-5-methoxypyrimidine-4,6-diol
Overview
Description
Synthesis Analysis
The synthesis of 2-Mercapto-5-methoxypyrimidine-4,6-diol involves the reaction of dimethyl 2-methoxymalonate and thiourea in the presence of sodium . The reaction is carried out in methanol at 80°C for 10 hours . After completion of the reaction, the solvent is evaporated, and the product is extracted with water and ethyl acetate . The aqueous layer is acidified to pH 1 with hydrochloric acid, and the precipitate is collected by filtration and dried in vacuo to yield the title compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a mercapto group at the 2-position, a methoxy group at the 5-position, and hydroxyl groups at the 4 and 6-positions.Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Mercapto-5-methoxypyrimidine-4,6-diol and related compounds involves complex chemical reactions, including methoxylation, nitration, ammoniation, reduction, and cyclization. These compounds are synthesized from starting materials like 2,6-dichloropyridine, achieving overall yields up to 45.7% (Meng, 2010). The structural identification of these compounds is performed using techniques such as 1H NMR, MS, and IR spectroscopy, confirming their complex heterocyclic structures (Tian-yu, 2010).
Application in Materials Science
In materials science, mercaptopyrimidines, including derivatives of this compound, have been studied for their corrosion inhibition properties on iron in the presence of carbon dioxide. These compounds show significant inhibition activity, with effectiveness up to 99% at very low concentrations, indicating their potential as corrosion inhibitors in industrial applications (Reznik et al., 2008).
Biomedical Research
In biomedical research, this compound and its derivatives have been explored for their antitumor properties. Novel dihydropyrimidine, thiazolo[3,2-a]pyrimidine, and pyrano[2,3-d]pyrimidine derivatives synthesized from this compound have shown significant in vitro anticancer activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Abdo, 2015).
Environmental Applications
Furthermore, the synthesis of [14C]pyrithiobac-sodium from 4,6-dihydroxy-2-mercaptopyrimidine, a derivative of this compound, has been reported for environmental fate studies in soils and plants. This research highlights the role of these compounds in agricultural chemistry, particularly in understanding the environmental impact of pyrithiobac-sodium, a herbicide (Ravi et al., 2006).
Safety and Hazards
The safety data sheet for 2-Mercapto-5-methoxypyrimidine-4,6-diol was not found in the search results. Therefore, it is recommended to handle this compound with general laboratory precautions. Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment and work in a well-ventilated area .
properties
IUPAC Name |
6-hydroxy-5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-10-2-3(8)6-5(11)7-4(2)9/h1H3,(H3,6,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKWXURHNBGCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=S)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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